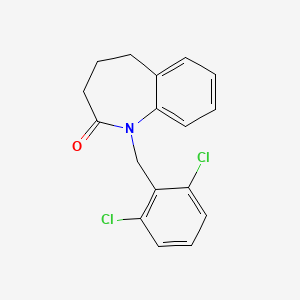

1-(2,6-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

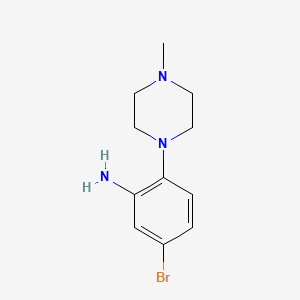

The compound “1-(2,6-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one” is a complex organic molecule. It contains a benzazepinone group, which is a seven-membered cyclic structure with two nitrogen atoms and a ketone functional group. It also has a 2,6-dichlorobenzyl group attached to it .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzazepinone core, followed by the introduction of the 2,6-dichlorobenzyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the seven-membered benzazepinone ring and the dichlorobenzyl group. The presence of the ketone functional group and the nitrogen atoms in the ring would also contribute to the complexity of the structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, functional groups, and charge distribution would all play a role in determining its properties .Scientific Research Applications

Biological Activity and Pharmacological Applications

1-(2,6-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one falls within the class of compounds known as benzazepines, which have been extensively studied for their biological and pharmacological properties. Benzazepines, including various derivatives, have shown significant promise in medicinal chemistry due to their diverse biological activities. These compounds have been investigated for their potential application in treating various diseases, including cancer, neurological disorders, and as agents against multi-resistant pathogens.

One area of interest is the exploration of benzazepines fused with five-membered nitrogen heterocycles. Such compounds have been synthesized and investigated for their potential as new medicines against diseases currently lacking effective treatments. This includes certain types of cancer and conditions caused by multi-resistant bacterial pathogens. The research emphasizes the importance of heterocyclic chemistry in discovering new therapeutic agents and highlights the ongoing efforts to expand the application of benzazepines in medicinal chemistry (Földesi, Volk, & Milen, 2018).

Another review focuses on the chemistry and biological activity of 3-benzazepines, noting their cytotoxic properties against human leukemia cells and their ability to inhibit the multidrug resistance P-glycoprotein efflux pump. This suggests potential applications in cancer therapy, particularly in overcoming drug resistance, a significant challenge in current cancer treatments (Kawase, Saito, & Motohashi, 2000).

Environmental Impact and Degradation

Benzazepines' environmental occurrence, fate, and transformation have also been subjects of research, indicating the broader context of their impact beyond pharmacological applications. Studies on the environmental behavior of benzodiazepines, a related class of compounds, provide insights into the persistence and degradation of similar chemical structures in aquatic environments. Such research informs on the potential environmental impact of pharmaceutical compounds, including benzazepines, highlighting the need for effective wastewater treatment processes to mitigate their presence in natural waters (Kosjek et al., 2012).

Mechanism of Action

Properties

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-14-7-4-8-15(19)13(14)11-20-16-9-2-1-5-12(16)6-3-10-17(20)21/h1-2,4-5,7-9H,3,6,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZWPQHLFAJMMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C(=O)C1)CC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-hydroxy-N~3~-(2-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2809013.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2809015.png)

![5-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2809020.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B2809023.png)

![4-cyano-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2809028.png)

![Ethyl 1-((2,4-dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2809033.png)

![N-(3-(diethylamino)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2809036.png)